molecular formula C19H23Cl2FN2 B12713493 2-[1-(4-fluorophenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimethylethanamine;dihydrochloride CAS No. 83658-31-5

2-[1-(4-fluorophenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimethylethanamine;dihydrochloride

Cat. No.: B12713493
CAS No.: 83658-31-5
M. Wt: 369.3 g/mol
InChI Key: OYYREAYWUSZCSL-UHFFFAOYSA-N
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Description

2-[1-(4-fluorophenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimethylethanamine;dihydrochloride is a complex organic compound with a unique structure that includes a fluorophenyl group and a dihydroisoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-fluorophenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimethylethanamine typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-fluorophenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimethylethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or nitro groups.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

    Substitution: Nucleophiles such as amines, thiols, and halides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2-[1-(4-fluorophenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimethylethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[1-(4-fluorophenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimethylethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-[1-(4-fluorophenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimethylethanamine stands out due to its unique combination of a fluorophenyl group and a dihydroisoquinoline moiety. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities.

Properties

CAS No.

83658-31-5

Molecular Formula

C19H23Cl2FN2

Molecular Weight

369.3 g/mol

IUPAC Name

2-[1-(4-fluorophenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimethylethanamine;dihydrochloride

InChI

InChI=1S/C19H21FN2.2ClH/c1-22(2)12-11-17-13-15-5-3-4-6-18(15)19(21-17)14-7-9-16(20)10-8-14;;/h3-10,17H,11-13H2,1-2H3;2*1H

InChI Key

OYYREAYWUSZCSL-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC1CC2=CC=CC=C2C(=N1)C3=CC=C(C=C3)F.Cl.Cl

Origin of Product

United States

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